molecular formula C16H16O3 B14683192 4-Hydroxy-4,4-diphenylbutanoic acid CAS No. 32858-92-7

4-Hydroxy-4,4-diphenylbutanoic acid

Cat. No.: B14683192
CAS No.: 32858-92-7
M. Wt: 256.30 g/mol
InChI Key: LYKBSKKCKKVMPH-UHFFFAOYSA-N
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Description

4-Hydroxy-4,4-diphenylbutanoic acid is an organic compound with the molecular formula C16H16O3 It is characterized by the presence of a hydroxyl group (-OH) and two phenyl groups attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-4,4-diphenylbutanoic acid can be achieved through several methods. One common approach involves the reaction of benzophenone with ethyl acetoacetate in the presence of a base, followed by hydrolysis and decarboxylation to yield the desired product. The reaction conditions typically include the use of a strong base such as sodium ethoxide and an organic solvent like ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-4,4-diphenylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration, respectively.

Major Products

    Oxidation: Formation of benzophenone derivatives.

    Reduction: Formation of diphenylbutanol.

    Substitution: Formation of halogenated or nitrated derivatives of the phenyl groups.

Scientific Research Applications

4-Hydroxy-4,4-diphenylbutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Hydroxy-4,4-diphenylbutanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl groups can participate in π-π interactions, affecting the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybenzoic acid: Shares the hydroxyl group but has a simpler structure with only one phenyl group.

    4-Hydroxybutanoic acid: Lacks the phenyl groups, making it less hydrophobic and less likely to participate in π-π interactions.

    4,4-Diphenylbutanoic acid: Similar backbone but lacks the hydroxyl group, affecting its reactivity and interaction with biological molecules.

Uniqueness

4-Hydroxy-4,4-diphenylbutanoic acid is unique due to the combination of its hydroxyl group and two phenyl groups, which confer distinct chemical and physical properties. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound in various applications.

Properties

IUPAC Name

4-hydroxy-4,4-diphenylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c17-15(18)11-12-16(19,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,19H,11-12H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYKBSKKCKKVMPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCC(=O)O)(C2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60299312
Record name 4-hydroxy-4,4-diphenylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60299312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32858-92-7
Record name NSC129394
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129394
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-hydroxy-4,4-diphenylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60299312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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